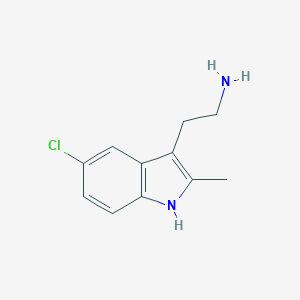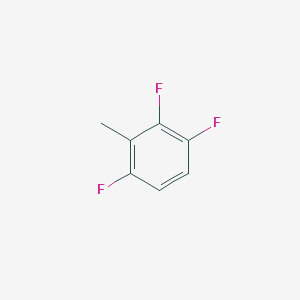
1,2,4-Trifluoro-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trifluoro-3-methylbenzene is an organic compound with the molecular formula C7H5F3. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 1, 2, and 4 positions, and one hydrogen atom is replaced by a methyl group at the 3 position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4-Trifluoro-3-methylbenzene can be synthesized through several methods. One common method involves the diazotization of 3,4-difluoroaniline followed by a reaction with fluoboric acid to form fluoboric acid diazonium salt. This salt is then subjected to high-temperature cracking to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned method. The process is optimized for cost efficiency, high yield, and purity. The reaction conditions are carefully controlled to ensure the stability and quality of the final product .
Analyse Des Réactions Chimiques
1,2,4-Trifluoro-3-methylbenzene undergoes various chemical reactions, including:
1. Substitution Reactions:
Halogenation: The compound can undergo halogenation reactions where the fluorine atoms can be replaced by other halogens under specific conditions.
Nitration: It can be nitrated using concentrated nitric acid and sulfuric acid to form nitro derivatives.
2. Oxidation Reactions:
Oxidation: The methyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Nitration: Concentrated nitric acid and sulfuric acid.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Halogenation: Halogenated derivatives of this compound.
Nitration: Nitro derivatives.
Oxidation: Carboxylic acids
Applications De Recherche Scientifique
1,2,4-Trifluoro-3-methylbenzene has several applications in scientific research:
1. Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of fluorinated aromatic compounds and their reactivity.
2. Biology and Medicine:
- Investigated for its potential use in pharmaceuticals due to the presence of the trifluoromethyl group, which can enhance the biological activity of drug molecules.
3. Industry:
- Utilized in the production of agrochemicals and materials.
- Used as an intermediate in the synthesis of various industrial chemicals .
Mécanisme D'action
The mechanism of action of 1,2,4-trifluoro-3-methylbenzene is primarily based on its chemical reactivity. The presence of fluorine atoms significantly influences its electronic properties, making it a valuable compound in various chemical reactions. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, making it an important moiety in drug design .
Comparaison Avec Des Composés Similaires
1,2,4-Trifluoro-3-methylbenzene can be compared with other fluorinated aromatic compounds such as:
1. 1,2,4-Trifluorobenzene:
- Similar structure but lacks the methyl group.
- Used in similar applications but may exhibit different reactivity due to the absence of the methyl group.
2. 1,3,5-Trifluorobenzene:
- Different fluorine substitution pattern.
- May have different chemical properties and reactivity.
3. 1,2,3-Trifluorobenzene:
- Another isomer with a different substitution pattern.
- Used in different chemical reactions and applications .
Uniqueness: this compound is unique due to the presence of both the trifluoromethyl group and the methyl group, which together influence its reactivity and applications in various fields.
Propriétés
IUPAC Name |
1,2,4-trifluoro-3-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRWIKZIXEYRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562615 |
Source


|
| Record name | 1,2,4-Trifluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119916-25-5 |
Source


|
| Record name | 1,2,4-Trifluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
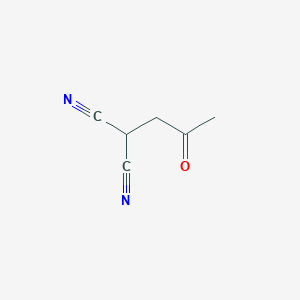
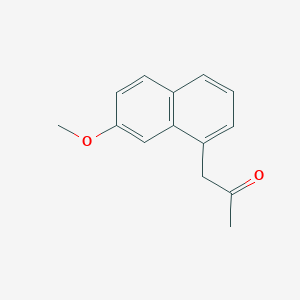

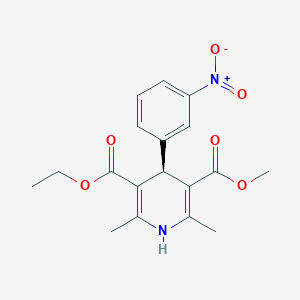
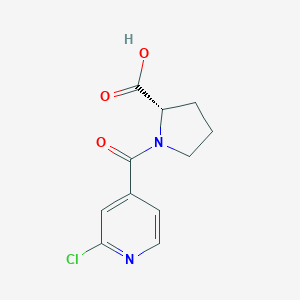
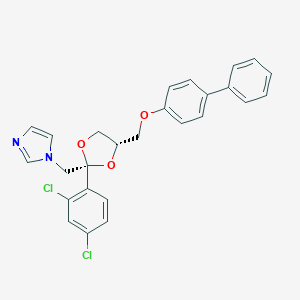
![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)
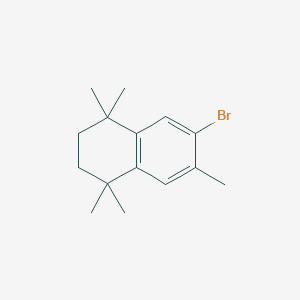
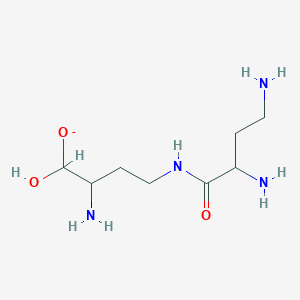
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide](/img/structure/B45530.png)
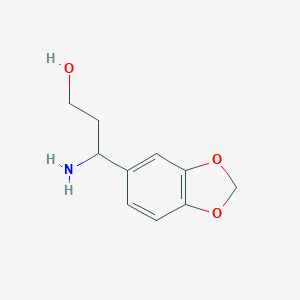
![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)

